N'-(2,4-difluorophenyl)-N,N-dipropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-difluorophenyl)-N,N-dipropylurea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various medical conditions. It was first synthesized in 1969 and has since been extensively studied for its mechanism of action and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-difluorophenyl)-N,N-dipropylurea has been extensively studied for its therapeutic potential in various medical conditions, such as osteoarthritis, rheumatoid arthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N'-(2,4-difluorophenyl)-N,N-dipropylurea is also known to have antioxidant and antiplatelet effects, which may contribute to its therapeutic efficacy.
Wirkmechanismus
N'-(2,4-difluorophenyl)-N,N-dipropylurea is a non-selective COX inhibitor that blocks the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as gastric mucosal integrity and platelet aggregation. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the activity of COX enzymes, N'-(2,4-difluorophenyl)-N,N-dipropylurea reduces the production of prostaglandins and thereby alleviates pain and inflammation.
Biochemical and Physiological Effects
N'-(2,4-difluorophenyl)-N,N-dipropylurea has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, reduction of oxidative stress, and modulation of immune responses. It has also been shown to have a neuroprotective effect in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,4-difluorophenyl)-N,N-dipropylurea has several advantages for lab experiments, such as its high potency, stability, and solubility in various solvents. It is also readily available and relatively inexpensive compared to other NSAIDs. However, N'-(2,4-difluorophenyl)-N,N-dipropylurea has some limitations, such as its non-selective COX inhibition, which may cause adverse effects, such as gastrointestinal bleeding and renal impairment. It also has a long half-life and may accumulate in the body, which may increase the risk of toxicity.
Zukünftige Richtungen
There are several future directions for the research on N'-(2,4-difluorophenyl)-N,N-dipropylurea, such as the development of selective COX inhibitors that target only COX-2, which may reduce the risk of adverse effects. The use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in combination with other drugs, such as opioids and antidepressants, for the treatment of chronic pain and depression is also an area of interest. Moreover, the potential use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, requires further investigation. Overall, N'-(2,4-difluorophenyl)-N,N-dipropylurea holds great promise as a therapeutic agent for various medical conditions and requires further research to fully understand its potential.
Conclusion
N'-(2,4-difluorophenyl)-N,N-dipropylurea is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic potential in various medical conditions. It inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N'-(2,4-difluorophenyl)-N,N-dipropylurea has several advantages for lab experiments, such as its high potency and solubility, but also has some limitations, such as its non-selective COX inhibition. Future research on N'-(2,4-difluorophenyl)-N,N-dipropylurea should focus on the development of selective COX inhibitors, the use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in combination with other drugs, and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
N'-(2,4-difluorophenyl)-N,N-dipropylurea is synthesized by the reaction of 2,4-difluorophenyl isocyanate with dipropylamine in the presence of a suitable solvent and catalyst. The reaction results in the formation of N'-(2,4-difluorophenyl)-N,N-dipropylurea, which is then purified and isolated using various chromatographic techniques. The purity and yield of N'-(2,4-difluorophenyl)-N,N-dipropylurea can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-dipropylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-3-7-17(8-4-2)13(18)16-12-6-5-10(14)9-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXDFUGJBNDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.